molecular formula C26H26N4O6 B14974152 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B14974152
M. Wt: 490.5 g/mol
InChI Key: JQBNEEREDRMDQO-UHFFFAOYSA-N
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Description

The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as the target compound) is a pyrido[3,2-d]pyrimidine derivative functionalized with a 3,4-dimethoxyphenethyl group at position 3 and an N-(2-methoxyphenyl)acetamide moiety at position 1. This scaffold is notable for its fused heterocyclic core, which is frequently associated with diverse bioactivities, including kinase inhibition and anticancer properties .

Properties

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C26H26N4O6/c1-34-20-9-5-4-7-18(20)28-23(31)16-30-19-8-6-13-27-24(19)25(32)29(26(30)33)14-12-17-10-11-21(35-2)22(15-17)36-3/h4-11,13,15H,12,14,16H2,1-3H3,(H,28,31)

InChI Key

JQBNEEREDRMDQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=CC=C4OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of pyrido[3,2-d]pyrimidine acetamides. Key structural variations among analogs include:

  • Substituents on the phenethyl/phenoxy group
  • Modifications to the acetamide side chain
  • Variations in the heterocyclic core
Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound 3,4-Dimethoxyphenethyl; 2-methoxyphenylacetamide ~509 (estimated) High steric bulk from dimethoxy groups; potential for π-π interactions
2-[3-(4-Methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(4-(trifluoromethyl)phenyl)acetamide 4-Methoxybenzyl; 4-(trifluoromethyl)phenylacetamide ~527 Enhanced hydrophobicity from CF₃ group; improved membrane permeability
2-(2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-N,N-bis-(2-hydroxy-ethyl) acetamide Bis(2-hydroxyethyl)acetamide; simpler pyrimidine core ~256 High solubility due to hydroxyl groups; reduced bioactivity
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide Pyridinylacetamide; propylacetamido 399.216 Dual acetamide groups; synthetic yield 94% (efficient preparation)
Substituent-Driven Bioactivity Trends
  • Electron-Withdrawing vs. The hydroxyethyl groups in ’s compound increase water solubility but may reduce binding affinity to hydrophobic enzyme pockets .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and Chromatographic Data
Compound ¹H-NMR Features (DMSO-d₆) Rf Value Reference
Target Compound Expected peaks: δ 3.7–4.1 (methoxy protons), δ 6.8–7.5 (aromatic protons) Not reported
’s Compound δ 3.31–3.58 (m, 8H, ethylene), δ 4.67 (s, 2H, CH₂), δ 7.47 (d, J = 7.8 Hz, aromatic H) 0.4 (15% MeOH/DCM)
’s Compound Not reported; "deep yellow oil" indicates low crystallinity 0.17 (4% MeOH/DCM)

Biological Activity

The compound 2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the pyrido[3,2-d]pyrimidin-2,4-dione class. Its complex structure includes a pyrido core and various functional groups that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PropertyValue
Molecular Formula C26H26N4O6
Molecular Weight 490.5 g/mol
IUPAC Name 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2-methoxyphenyl)acetamide
InChI Key JQBNEEREDRMDQO-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit specific enzymes critical for bacterial survival.
  • Case Studies : In vitro studies have shown promising results against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values suggesting effective concentrations for clinical use .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Mechanism of Action : The compound may exert its effects through multiple pathways:
    • Enzyme Inhibition : It can inhibit enzymes involved in DNA replication and repair.
    • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication processes.
  • Case Studies :
    • In studies involving cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
    • Further research demonstrated that modifications to the molecular structure could enhance its antiproliferative effects significantly .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibits key enzymes involved in metabolic pathways.
  • Receptor Interaction : Binds to specific receptors on cell membranes, altering signal transduction pathways.
  • DNA Interaction : Intercalates into DNA, affecting gene expression and cellular processes.

Antimicrobial Efficacy Table

Bacterial StrainMIC (µg/mL)Activity Level
Bacillus cereus10High
Staphylococcus aureus15Moderate
Escherichia coli50Low

Anticancer Efficacy Table

Cancer Cell LineIC50 (µM)Activity Level
MCF75High
HCT1168Moderate
HeLa12Moderate

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